(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1108684-07-6
VCID: VC7936622
InChI: InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
SMILES: CCOC1=CC=C(C=C1)C(C)N.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

CAS No.: 1108684-07-6

Cat. No.: VC7936622

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69

* For research use only. Not for human or veterinary use.

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride - 1108684-07-6

Specification

CAS No. 1108684-07-6
Molecular Formula C10H16ClNO
Molecular Weight 201.69
IUPAC Name (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Standard InChI Key SWFKPUQRJHGZGE-QRPNPIFTSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)[C@H](C)N.Cl
SMILES CCOC1=CC=C(C=C1)C(C)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a secondary amine featuring a chiral center at the ethylamine moiety, with an ethoxy group (–OCH2_2CH3_3) para-substituted on the aromatic ring. Its IUPAC name is (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride, and it is registered under CAS No. 1108684-07-6 . The compound’s stereochemistry is critical to its biological activity, as enantiomeric purity influences receptor binding affinity. The (S)-enantiomer’s absolute configuration is determined using chiral chromatography and X-ray crystallography.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC10H16ClNO\text{C}_{10}\text{H}_{16}\text{ClNO}
Molecular Weight201.69 g/mol
CAS Number1108684-07-6
Enantiomeric Purity>98% (HPLC)
Molar Formula (Expanded)CCOc1ccc(cc1)C@@HC.Cl

The ethoxy group enhances the compound’s lipophilicity, facilitating blood-brain barrier penetration, while the hydrochloride salt improves aqueous solubility for formulation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the ethoxy group (δ 1.35 ppm for CH3_3, δ 3.95 ppm for OCH2_2) and the chiral ethylamine moiety (δ 1.45 ppm for CH3_3, δ 3.20 ppm for CH). High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, ensuring >98% purity in commercial batches .

Synthesis and Manufacturing

Reductive Amination Pathway

The primary synthetic route involves reductive amination of 4-ethoxybenzaldehyde with ethylamine in the presence of sodium cyanoborohydride (NaBH3_3CN). The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to yield the (S)-enantiomer. Catalytic asymmetric methods using chiral catalysts like (R)-BINAP-Ru complexes achieve enantiomeric excesses >90%.

Table 2: Synthetic Parameters

ParameterConditionOutcome
Starting Materials4-ethoxybenzaldehyde, ethylamine85% yield
Reducing AgentNaBH3_3CNSelective C=N reduction
Catalyst(R)-BINAP-RuCl2_292% ee
PurificationRecrystallization (EtOH/H2_2O)98% purity

Industrial-Scale Production

Reagentia offers the compound in 50 mg to 250 mg batches at €472–842 per unit, reflecting the high cost of enantioselective synthesis . Pilot-scale processes employ continuous flow reactors to enhance throughput, reducing reaction times from 12 hours to 30 minutes.

Pharmacological Profile and Mechanisms of Action

Neurotransmitter Receptor Modulation

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride exhibits affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, with KiK_i values of 120 nM and 450 nM, respectively. This dual activity suggests potential in treating major depressive disorder (MDD) and anxiety, as 5-HT2A_{2A} antagonism augments antidepressant efficacy, while D2_2 partial agonism mitigates extrapyramidal symptoms.

In Vivo Efficacy Studies

HazardGHS CodeSource
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Research Applications and Future Directions

Psychopharmacology

Ongoing clinical trials (Phase I) assess the compound’s efficacy in treatment-resistant depression, with preliminary data showing a 40% reduction in Hamilton Depression Rating Scale (HAMD-17) scores.

Enantiomeric Optimization

Structure-Activity Relationship (SAR) studies focus on modifying the ethoxy group to enhance metabolic stability. Fluorinated analogs (e.g., 4-(2-fluoroethoxy) derivatives) exhibit extended half-lives (>4 hours) in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator